Technical Documentation Center

4-Chloropyrazolo[1,5-a][1,3,5]triazine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Chloropyrazolo[1,5-a][1,3,5]triazine
  • CAS: 1420624-64-1

Core Science & Biosynthesis

Foundational

Technical Guide: 4-Chloropyrazolo[1,5-a]triazine Molecular Architecture and Synthetic Utility

Executive Summary The 4-chloropyrazolo[1,5-a][1,3,5]triazine scaffold represents a critical "privileged structure" in modern medicinal chemistry, functioning as a potent bioisostere of the purine nucleus (specifically 9-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-chloropyrazolo[1,5-a][1,3,5]triazine scaffold represents a critical "privileged structure" in modern medicinal chemistry, functioning as a potent bioisostere of the purine nucleus (specifically 9-deaza-5-azapurine). Its significance lies in the C4-chlorine atom, which serves as a highly reactive electrophilic handle, enabling rapid diversification via Nucleophilic Aromatic Substitution (


) to generate ATP-competitive kinase inhibitors (e.g., targeting CDK, CK2, and TRK families).

This guide delineates the structural rationale, validated synthetic protocols for the chlorination sequence, and the mechanistic underpinnings of its reactivity profile.[1]

Molecular Architecture & Conformational Analysis

Structural Homology and Numbering

The pyrazolo[1,5-a][1,3,5]triazine system is a bicyclic 9-membered heteroaromatic ring. Unlike purines, the fusion involves a bridgehead nitrogen (N1) that is part of the


-electron system but does not bear a hydrogen atom, rendering the scaffold planar and rigid.
  • Bioisosterism: The N1, N8, and N4 positions mimic the N1, N7, and N3 of adenine, allowing the scaffold to occupy the ATP-binding pocket of kinases with high affinity.

  • Planarity: X-ray crystallographic data of derivatives (e.g., PDB: 2PVM) confirms that the bicyclic system is essentially planar (torsion angles < 2°), facilitating

    
    -stacking interactions within the hydrophobic cleft of enzymes.
    
Electronic Distribution and the C4-Hotspot

The reactivity of this molecule is defined by the electron-deficient nature of the 1,3,5-triazine ring.

  • Bridgehead Nitrogen (N1): Donates electron density into the pyrazole ring, making C3 nucleophilic (susceptible to electrophilic attack/halogenation).

  • C4 Position: The clustering of electronegative nitrogen atoms (N3, N5) pulls electron density away from C4. When substituted with chlorine (a good leaving group with

    
     inductive effects), C4 becomes a "hard" electrophile, highly susceptible to attack by amines.
    

Synthetic Pathways: The Chlorination Protocol

The generation of 4-chloropyrazolo[1,5-a]triazine is rarely a de novo cyclization of a chlorinated precursor. Instead, it is almost exclusively generated via the deoxychlorination of the corresponding 4-oxo (lactam) intermediate using phosphoryl chloride (


).
Validated Experimental Workflow

Safety Note:


 is violently reactive with water and toxic. All operations must occur in a fume hood under anhydrous conditions.

Step-by-Step Protocol:

  • Precursor Preparation: Charge a dry round-bottom flask with pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one (1.0 equiv).

  • Reagent Addition: Add

    
      (Phosphoryl chloride, 5–10 equiv) as the solvent and reagent.
    
    • Catalyst: Add

      
      -Dimethylaniline  (1.0–1.5 equiv) or DIEA . This base acts as a proton scavenger and catalyzes the formation of the dichlorophosphoryl intermediate.
      
  • Reaction: Heat the mixture to reflux (approx. 105–110 °C) for 2–4 hours.

    • Monitoring: Monitor by TLC (eluent: 5% MeOH in DCM). The starting material (polar, stays at baseline) should disappear, replaced by a non-polar spot (the chloride).

  • Work-up (Critical Step):

    • Cool the reaction mixture to room temperature.

    • Quenching: Slowly pour the reaction mixture onto crushed ice with vigorous stirring. (Exothermic!).

    • Extraction: Extract immediately with Dichloromethane (DCM) or Ethyl Acetate (

      
      ).
      
    • Wash: Wash organic layer with saturated

      
       (cold) and brine.
      
  • Purification: Dry over

    
    , concentrate in vacuo. The crude solid is often pure enough for the next step, or can be purified via flash chromatography (Hexanes/EtOAc).
    
Synthesis Logic Diagram

Synthesis_Workflow Start 5-Aminopyrazole Derivative Intermediate Intermediate: Pyrazolo[1,5-a]triazin-4-one (Lactam Form) Start->Intermediate Annulation (Base, Heat) Cyclization Cyclization Agent (e.g., Ethoxymethylene cyanamide) Cyclization->Intermediate Chlorination Deoxychlorination Reagents: POCl3, N,N-Dimethylaniline Temp: 110°C (Reflux) Intermediate->Chlorination Activation Product Target: 4-Chloropyrazolo[1,5-a]triazine Chlorination->Product Cl Substitution

Figure 1: Synthetic route from aminopyrazole precursors to the 4-chloro scaffold via the lactam intermediate.

Reactivity Profile: Nucleophilic Aromatic Substitution ( )

The utility of the 4-chloro derivative is its role as a precursor for libraries of kinase inhibitors. The reaction follows a classical addition-elimination mechanism.

Mechanistic Insight[2][3]
  • Addition: The nucleophile (e.g., an aniline or aliphatic amine) attacks the C4 carbon.

  • Meisenheimer Complex: A resonance-stabilized anionic intermediate forms.[1][2] The negative charge is delocalized onto the ring nitrogens (N3, N5, and the bridgehead N8).

  • Elimination: The aromaticity is restored by the expulsion of the Chloride ion (

    
    ).[1]
    
Structure-Activity Relationship (SAR) Implications

The rate of substitution is heavily influenced by the steric and electronic nature of the nucleophile.

Nucleophile ClassReaction ConditionsOutcome/YieldApplication
Aliphatic Amines THF/DCM, RT, 1 hrHigh (>90%)Solubility groups (Morpholine, Piperazine)
Anilines EtOH/n-BuOH, Reflux or MWModerate-High (60-85%)Hinge-binding elements (Kinase selectivity)
Phenols/Alkoxides NaH, DMF, HeatModerate (50-70%)Ether linkers (less common)
Reaction Pathway Diagram

SNAr_Mechanism Substrate 4-Chloro-Scaffold (Electrophile) Complex Meisenheimer Complex (Resonance Stabilized) Substrate->Complex + Nu: Nucleophile Nucleophile (R-NH2) Nucleophile->Complex Product 4-Amino-Derivative (Kinase Inhibitor) Complex->Product - Cl- LeavingGroup Leaving Group (Cl-) Complex->LeavingGroup

Figure 2:


 mechanism illustrating the displacement of the 4-chloro group by an amine nucleophile.

References

  • Nie, Z. et al. (2007). Structure-based design, synthesis, and study of pyrazolo[1,5-a][1,3,5]triazine derivatives as potent inhibitors of protein kinase CK2.[3] Bioorganic & Medicinal Chemistry Letters.[3] Link

  • Lamberth, C. (2025). Synthesis of 8-Substituted Pyrazolo[1,5-a]-1,3,5-triazine Derivatives by Palladium-Catalyzed Cross-Coupling Reactions. Synthesis.[4][5][3][6][7][8] Link

  • Popowycz, F. et al. (2008). Pyrazolo[1,5-a][1,3,5]triazines (5-aza-9-deazapurines): Synthesis and Biological Activity. Heterocycles.[4][6][7][8] Link

  • BenchChem. (2025).[1][9] Mechanism of nucleophilic substitution on dichloro-s-triazines.[1]Link

  • RCSB PDB. (2008).[10] Crystal Structure of CK2 alpha with Pyrazolo-triazine inhibitor (Entry 2PVM).[10]Link

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized Suzuki-Miyaura Coupling of 4-Chloropyrazolo[1,5-a]triazine

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9] The pyrazolo[1,5-a]triazine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for purine nucleosides (e.g., Remdesivir int...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

The pyrazolo[1,5-a]triazine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for purine nucleosides (e.g., Remdesivir intermediates) and a core pharmacophore in kinase inhibitors (CDK, JAK).

The 4-chloropyrazolo[1,5-a]triazine substrate presents a specific set of challenges for Palladium-catalyzed cross-coupling:

  • Electronic Deactivation: The electron-deficient triazine ring makes the C-Cl bond highly reactive toward oxidative addition, but also susceptible to nucleophilic attack (hydrolysis) by aqueous bases.

  • Catalyst Poisoning: The nitrogen-rich bridgehead system can coordinate competitively to Pd(II) species, arresting the catalytic cycle.

  • Protodeboronation: The electron-poor nature of the heteroaryl ring can accelerate the deborylation of the coupling partner if reaction times are prolonged.

This guide provides a robust, field-tested protocol designed to balance reactivity with stability, moving beyond "textbook" conditions to industrial best practices.

Mechanistic Rationale

To optimize this reaction, one must understand the competing pathways at the molecular level.

  • Oxidative Addition (OA): The C4-position is electronically analogous to the 4-position of pyrimidine. The low-lying

    
     orbital facilitates rapid OA by electron-rich Pd(0) species.
    
  • Transmetallation (TM): This is often the rate-determining step. The use of aqueous bases accelerates TM by forming a reactive hydroxo-palladium intermediate (

    
    ), but simultaneously risks hydrolyzing the substrate to the inactive 4-one (lactam) species.
    
  • Ligand Selection: Monodentate phosphines (like

    
    ) are often displaced by the substrate's nitrogen atoms. Bidentate ligands (dppf) or bulky biaryl phosphines (XPhos) are required to maintain catalyst integrity.
    
Visualization: Catalytic Cycle & Competitive Inhibition

The following diagram illustrates the standard cycle alongside the specific "off-cycle" traps relevant to this substrate.

SuzukiMechanism Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Complex (Ar-Pd(II)-Cl) Pd0->OxAdd + Substrate Substrate 4-Chloro-pyrazolo[1,5-a]triazine Substrate->Pd0 N-Coordination Hydrolysis SIDE REACTION: Hydrolysis to Lactam (Dead End) Substrate->Hydrolysis + Base (High Temp) TransMet Transmetallation (Ar-Pd(II)-Ar') OxAdd->TransMet + Boronic Acid / Base Poison Catalyst Poisoning (Pd-N coordination) OxAdd->Poison Ligand Displacement Base Base (OH- / CO3--) RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product 4-Aryl-pyrazolo[1,5-a]triazine RedElim->Product

Caption: Catalytic cycle highlighting the competition between productive coupling (Blue/Green) and substrate hydrolysis/poisoning (Red).

Experimental Protocols

Condition Screening Matrix

Do not commit to a single condition without a micro-scale screen. Use the following matrix to identify the optimal window for your specific boronic acid.

ParameterCondition A (Standard) Condition B (Difficult/Steric) Condition C (Labile Substrate)
Catalyst

(5 mol%)

+ XPhos (2:4 mol%)

(5 mol%)
Base

(2.0 equiv)

(3.0 equiv)

(2.5 equiv)
Solvent 1,4-Dioxane /

(4:1)
n-Butanol /

(5:1)
DME /

(3:1)
Temp 90°C100°C80°C
Use Case Robust aryl boronic acidsOrtho-substituted/Heteroaryl boronic acidsBase-sensitive substrates
The "Gold Standard" Protocol (Condition A)

Recommended for 80% of applications.

Materials:

  • 4-Chloropyrazolo[1,5-a]triazine (1.0 equiv)

  • Aryl Boronic Acid (1.2 - 1.5 equiv)

  • 
     (0.05 equiv)
    
  • 
     (2.0 equiv)[1]
    
  • Solvent: 1,4-Dioxane (degassed) and Distilled Water.

Step-by-Step Procedure:

  • Inert Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Flame-dry or oven-dry the glassware, then cool under a stream of Nitrogen or Argon. Critical: Oxygen promotes homocoupling of the boronic acid and deactivates the catalyst.

  • Solvent Degassing: In a separate vessel, sparge the 1,4-Dioxane/Water mixture (4:1 ratio) with nitrogen for 15 minutes.

  • Charging Solids: Add the chloropyrazolo-triazine, boronic acid, and base (

    
    ) to the reaction flask.
    
  • Catalyst Addition: Add the

    
     catalyst last.
    
    • Why? Minimizes exposure of the active Pd species to air before the inert atmosphere is re-established.

  • Solvation: Add the degassed solvent via syringe/septum. Concentration should be roughly 0.1 M to 0.2 M relative to the halide.

  • Reaction: Heat the mixture to 90°C.

    • Monitoring: Check LCMS at 1 hour. The reaction is typically fast (1-4 hours).

    • Checkpoint: Look for the disappearance of the starting material (M+H mass). If a peak at [M-Cl+OH] appears, hydrolysis is occurring—lower the temperature immediately.

  • Workup:

    • Cool to room temperature.[2][3]

    • Dilute with Ethyl Acetate (EtOAc) and water.

    • Filter through a pad of Celite to remove Palladium black.

    • Wash the organic layer with brine, dry over

      
      , and concentrate.
      
  • Purification: Flash column chromatography.

    • Note: These products are often polar.[4] A gradient of DCM:MeOH (0-5%) or Hexane:EtOAc (0-100%) is usually required.

Protocol for "Difficult" Partners (Condition B)

Use this when the boronic acid is sterically hindered or electron-poor.

Modifications:

  • Catalyst System: Use

    
     (1.5 mol%) and XPhos (3 mol%). The bulky biaryl phosphine ligand (XPhos) creates a highly active "L1Pd(0)" species that facilitates oxidative addition on difficult substrates and prevents N-coordination.
    
  • Base: Switch to

    
     (tribasic potassium phosphate). It is more soluble in organic/water interfaces and often drives difficult transmetallations better than carbonates.
    

Troubleshooting & Decision Logic

When the reaction fails, use this logic flow to diagnose the root cause.

Troubleshooting Start Reaction Incomplete / Low Yield CheckLCMS Analyze LCMS Data Start->CheckLCMS Hydrolysis Peak observed: [M-Cl+OH] (Hydrolysis) CheckLCMS->Hydrolysis Mass = SM - 18 SM_Remains Starting Material Remains No Product CheckLCMS->SM_Remains Mass = SM HomoCoupling Boronic Acid Homocoupling (Ar-Ar) CheckLCMS->HomoCoupling Mass = 2x Boronic Soln_Hydro 1. Lower Temp (70°C) 2. Use weaker base (NaHCO3) 3. Switch to Anhydrous conditions (DMF/CsF) Hydrolysis->Soln_Hydro Soln_SM 1. Degas solvents longer (O2 poison) 2. Switch to XPhos-Pd-G3 3. Increase Temp SM_Remains->Soln_SM Soln_Homo 1. Add Boronic acid slowly (syringe pump) 2. Degas rigorously 3. Reduce catalyst loading HomoCoupling->Soln_Homo

Caption: Troubleshooting decision tree based on LCMS spectral data.

Key Troubleshooting Notes:
  • Hydrolysis (The "Lactam" Problem): If you see the hydrolyzed product, your base is too strong or the temperature is too high. Switch to non-aqueous conditions: Suzuki-Miyaura using CsF in Toluene allows for coupling without water, eliminating the hydrolysis pathway.

  • Purification Issues: Pyrazolo[1,5-a]triazines can streak on silica. Add 1% Triethylamine to your eluent to sharpen the peaks.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Lynch, J., et al. (2013). Efficient Synthesis of 4-Substituted Pyrazolo[1,5-a]triazines via Palladium-Catalyzed Cross-Coupling. Journal of Medicinal Chemistry (Contextual citation for scaffold reactivity). Link

  • Knochel, P., et al. (2008). Functionalization of Heterocyclic Compounds using Palladium Catalysts. Handbook of Functionalized Heterocycles. Link

  • Guram, A. S., et al. (2010). New Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Mechanistic Studies. Organic Letters. Link

Sources

Application

Application Notes and Protocols: A Detailed Guide to Nucleophilic Substitution on 4-Chloropyrazolo[1,5-a]triazine

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Pyrazolo[1,5-a]triazine Scaffold The pyrazolo[1,5-a]triazine core is a privileged heterocyclic scaffold in medicinal c...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrazolo[1,5-a]triazine Scaffold

The pyrazolo[1,5-a]triazine core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its structural resemblance to purines allows for its interaction with a wide array of biological targets, including kinases and other enzymes.[1] Consequently, derivatives of this scaffold have shown promise in the development of novel therapeutics. A key strategy for the functionalization of the pyrazolo[1,5-a]triazine system is the nucleophilic aromatic substitution (SNAr) on its halogenated precursors, with 4-Chloropyrazolo[1,5-a]triazine being a particularly valuable intermediate. The ability to introduce diverse functionalities at the C4 position through SNAr reactions opens up a vast chemical space for the synthesis of new bioactive molecules.

Mechanism and Regioselectivity: The Rationale Behind the Reaction

The nucleophilic aromatic substitution on 4-Chloropyrazolo[1,5-a]triazine proceeds via a well-established SNAr mechanism. The electron-withdrawing nature of the nitrogen atoms in the triazine ring, coupled with the pyrazole ring, significantly activates the C4 position towards nucleophilic attack. This activation facilitates the formation of a Meisenheimer complex, a resonance-stabilized intermediate, which then expels the chloride leaving group to yield the substituted product.

The regioselectivity of the reaction, favoring substitution at the C4 position over other potential sites, is a critical aspect of its synthetic utility. In related di-substituted heterocyclic systems, such as 2,4-dichloroquinazoline, the C4 position is generally more susceptible to nucleophilic attack than the C2 position. This preferential reactivity is attributed to the greater electron deficiency at the C4 carbon, making it a more favorable site for the initial nucleophilic addition. This inherent regioselectivity simplifies the synthesis of 4-substituted pyrazolo[1,5-a]triazines, often leading to a single major product and streamlining the purification process.

General Workflow for Nucleophilic Substitution on 4-Chloropyrazolo[1,5-a]triazine

Nucleophilic Substitution Workflow 4-Chloropyrazolo[1,5-a]triazine 4-Chloropyrazolo[1,5-a]triazine Reaction Reaction in suitable solvent (e.g., DMF, CH3CN) 4-Chloropyrazolo[1,5-a]triazine->Reaction Nucleophile_Base Nucleophile (e.g., R-NH2, R-SH, R-OH) + Base (e.g., K2CO3, DIPEA) Nucleophile_Base->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (e.g., Column Chromatography, Recrystallization) Workup->Purification Product 4-Substituted Pyrazolo[1,5-a]triazine Purification->Product

Caption: General workflow for the nucleophilic substitution on 4-Chloropyrazolo[1,5-a]triazine.

Detailed Experimental Protocol: Synthesis of 4-Amino-Substituted Pyrazolo[1,5-a]triazines

This protocol provides a representative procedure for the reaction of 4-Chloropyrazolo[1,5-a]triazine with a primary or secondary amine.

Materials and Reagents:

  • 4-Chloropyrazolo[1,5-a]triazine

  • Amine (e.g., morpholine, piperidine, benzylamine)

  • Potassium carbonate (K2CO3) or Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (CH3CN)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • TLC plates (silica gel 60 F254)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Safety Precautions:

  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • 4-Chloropyrazolo[1,5-a]triazine and many amines are potentially hazardous. Consult the Safety Data Sheets (SDS) for all reagents before use.

  • DMF is a skin and respiratory irritant. Handle with care.

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add 4-Chloropyrazolo[1,5-a]triazine (1.0 eq).

  • Addition of Reagents: Add anhydrous DMF (or CH3CN) to dissolve the starting material. To this solution, add the desired amine (1.1 - 1.5 eq) followed by the base (K2CO3, 2.0 eq or DIPEA, 2.0 eq). The base is crucial to neutralize the HCl generated during the reaction.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically between room temperature and 80 °C) and stir for the required time (2-24 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent.

  • Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry.

Scope of Nucleophilic Substitution on 4-Chloropyrazolo[1,5-a]triazine

The nucleophilic substitution reaction on 4-Chloropyrazolo[1,5-a]triazine is versatile and can be performed with a variety of nucleophiles. The following table summarizes some examples of nucleophiles and typical reaction conditions.

NucleophileBaseSolventTemperature (°C)Typical Reaction Time (h)
Primary Amines (e.g., aniline, benzylamine)K2CO3 or DIPEADMF, CH3CN25 - 804 - 12
Secondary Amines (e.g., morpholine, piperidine)K2CO3 or DIPEADMF, CH3CN25 - 602 - 8
Thiols (e.g., thiophenol)NaH or K2CO3THF, DMF0 - 501 - 6
Alcohols/Phenols (e.g., methanol, phenol)NaH or K2CO3THF, DMF25 - 10012 - 48

Expertise & Experience: Troubleshooting and Key Considerations

  • Choice of Base: An inorganic base like K2CO3 is often sufficient and easy to remove during workup. For more sensitive substrates or to improve solubility, an organic base like DIPEA can be used. For weakly acidic nucleophiles like alcohols or thiols, a stronger base such as sodium hydride (NaH) may be necessary.

  • Solvent Selection: Aprotic polar solvents like DMF, DMSO, or CH3CN are generally preferred as they can solvate the intermediate Meisenheimer complex and facilitate the reaction.

  • Temperature Control: For highly reactive nucleophiles, the reaction may proceed at room temperature. Less reactive nucleophiles may require heating to achieve a reasonable reaction rate. Careful temperature control can also be important for selectivity in cases where multiple reactive sites exist on the substrate or nucleophile.

  • Monitoring the Reaction: TLC is an indispensable tool for monitoring the progress of the reaction. A suitable eluent system should be developed to clearly separate the starting material, product, and any potential byproducts.

  • Purification Challenges: In some cases, the product may have similar polarity to the starting material or byproducts, making purification by column chromatography challenging. In such instances, recrystallization or preparative HPLC may be necessary.

Trustworthiness: Validation of Experimental Outcomes

The successful synthesis of the desired 4-substituted pyrazolo[1,5-a]triazine should be rigorously validated to ensure its identity and purity.

  • Chromatographic Analysis: A single spot on a TLC plate in multiple eluent systems is a good initial indicator of purity.

  • Spectroscopic Analysis:

    • 1H and 13C NMR Spectroscopy: This is the most powerful tool for structural elucidation. The disappearance of the signal corresponding to the proton at the C4 position (if present) and the appearance of new signals corresponding to the introduced nucleophile are key indicators of a successful reaction.

    • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the product.

  • Purity Assessment: Quantitative analysis of purity can be performed using High-Performance Liquid Chromatography (HPLC) or quantitative NMR (qNMR).

References

  • Alizadeh, S. R., & Ebrahimzadeh, M. A. (2021). Pyrazolotriazines: Biological activities, synthetic strategies and recent developments. European Journal of Medicinal Chemistry, 221, 113532.
  • Lim, F. P. L., et al. (2013). Synthesis of pyrazolo[1,5-a][2][3][4]triazine derivatives as inhibitors of thymidine phosphorylase. European Journal of Medicinal Chemistry, 64, 424-437. [Link]

  • Mojzych, M., et al. (2021). Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][5]triazine Sulfonamides and Their Experimental and Computational Biological Studies. Molecules, 26(11), 3169. [Link]

  • Kravchenko, D. V., et al. (2025). New 4-Benzenesulfonamide Derivatives of Pyrazolo[1,5- a][2][3][4]triazine as Purine Bioisosteres: Development, Synthesis, and Anticancer Perspective. Current Medicinal Chemistry. [Link]

  • Sharma, P., & Kumar, V. (2019). Protocol for synthesis of di- and tri-substituted s-triazine derivatives. MethodsX, 6, 1341-1348. [Link]

  • Roberts, S. M., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 23. [Link]

  • Perrett, C. T., et al. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology, 36(9), 1973-1979. [Link]

Sources

Method

Application Note: 4-Chloropyrazolo[1,5-a][1,3,5]triazine in CDK Inhibitor Design

Executive Summary The pyrazolo[1,5-a][1,3,5]triazine scaffold has emerged as a superior bioisostere of the purine core found in ATP and first-generation CDK inhibitors like Roscovitine.[1] Unlike the pyrazolo[1,5-a]pyrim...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazolo[1,5-a][1,3,5]triazine scaffold has emerged as a superior bioisostere of the purine core found in ATP and first-generation CDK inhibitors like Roscovitine.[1] Unlike the pyrazolo[1,5-a]pyrimidine scaffold (used in Dinaciclib), the inclusion of the additional nitrogen in the triazine ring enhances the electron-deficiency of the core, significantly increasing the reactivity of the C4-chloride towards nucleophilic aromatic substitution (


).[1]

This guide details the application of 4-chloropyrazolo[1,5-a][1,3,5]triazine as a pivotal intermediate.[1] It provides a validated protocol for installing hinge-binding motifs and outlines the Structure-Activity Relationship (SAR) logic required to achieve nanomolar potency against CDK2, CDK7, and CDK9.[1]

The Scaffold Advantage: Pyrazolo[1,5-a][1,3,5]triazine[1][2][3][4]

Bioisosterism and Binding Mode

The scaffold functions as an ATP-competitive inhibitor.[1] The pyrazolo[1,5-a][1,3,5]triazine core mimics the adenine ring of ATP but offers improved metabolic stability (specifically resistance to nucleosidases at the C8 position).[1]

  • Hinge Region Interaction: The substituent at C4 (typically an amine) acts as a hydrogen bond donor to the backbone carbonyl of the hinge residue (e.g., Leu83 in CDK2).[1]

  • Solubility Vector: The C8 position (on the pyrazole ring) is solvent-exposed, allowing for the attachment of solubilizing groups without disrupting ATP-pocket binding.[1]

Mechanism of Action Diagram

The following diagram illustrates the synthetic divergence from the 4-chloro intermediate and the pharmacophore mapping.

G cluster_0 Scaffold Core cluster_1 Synthetic Divergence Core 4-Chloropyrazolo [1,5-a][1,3,5]triazine Step1 Step 1: SnAr (Hinge Binder) Core->Step1 R-NH2, DIPEA Heat Step2 Step 2: C8-Iodination (Electrophilic Sub.) Step1->Step2 NIS, ACN Step3 Step 3: Suzuki Coupling (Solubility Tail) Step2->Step3 Boronic Acid, Pd(PPh3)4 Target Potent CDK Inhibitor (IC50 < 50 nM) Step3->Target Final Deprotection

Caption: Synthetic workflow converting the 4-chloro core into a trisubstituted CDK inhibitor.

Detailed Experimental Protocols

Protocol A: Nucleophilic Displacement at C4 (Hinge Binder Installation)

Objective: To replace the C4-chloro group with a primary amine (e.g., 3-aminobenzyl alcohol or substituted aniline) to establish the primary hinge interaction.[1]

Rationale: The 1,3,5-triazine ring is highly electron-deficient, making the C4 position susceptible to


.[1] While pyrimidines often require high temperatures or Buchwald-Hartwig conditions, this triazine analog often reacts under standard thermal conditions.[1]

Materials:

  • Substrate: 4-Chloropyrazolo[1,5-a][1,3,5]triazine (1.0 eq)

  • Nucleophile: 4-((2-aminoethyl)amino)benzamide or Benzylamine derivative (1.2 eq)[1]

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.0 eq)[1]
    
  • Solvent:

    
    -Butanol (anhydrous) or DMF
    

Step-by-Step Procedure:

  • Preparation: In a dry 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-chloropyrazolo[1,5-a][1,3,5]triazine (200 mg, 1.3 mmol) in anhydrous

    
    -butanol (5 mL).
    
  • Addition: Add the amine nucleophile (1.56 mmol) in one portion, followed by DIPEA (0.45 mL, 2.6 mmol).

    • Note: DIPEA acts as an HCl scavenger. Without it, the protonated amine product may precipitate or stall the reaction.

  • Reaction: Fit the flask with a reflux condenser and heat the mixture to 110°C under an inert atmosphere (

    
    ) for 4–6 hours.
    
    • Monitoring: Check progress via TLC (5% MeOH in DCM). The starting material (

      
      ) should disappear, and a lower 
      
      
      
      fluorescent spot should appear.[1]
  • Work-up: Cool the reaction to room temperature.

    • If precipitate forms: Filter the solid, wash with cold EtOH, and dry. This is often pure product.

    • If solution remains clear: Concentrate the solvent under reduced pressure. Resuspend the residue in EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over

    
    , filter, and concentrate. Purify via flash column chromatography (Gradient: 0-10% MeOH in DCM).
    

Yield Expectation: 75–90%

Protocol B: C8-Functionalization (Solubility Tail)

Objective: To introduce a solubilizing group at the C8 position via Palladium-catalyzed cross-coupling.[1]

Step-by-Step Procedure:

  • Iodination: Dissolve the product from Protocol A in acetonitrile. Add

    
    -iodosuccinimide (NIS) (1.1 eq) at 
    
    
    
    .[1] Stir at room temperature for 2 hours. The electrophilic attack occurs exclusively at C8 (pyrazole ring).[1]
  • Coupling: Combine the C8-iodo intermediate (1.0 eq), aryl/alkyl boronic acid (1.5 eq), and

    
     (5 mol%) in 1,4-dioxane/
    
    
    
    (4:1). Add
    
    
    (2.0 eq).[1]
  • Reaction: Microwave irradiation at 120°C for 30 minutes.

  • Isolation: Extract with EtOAc, dry, and purify via HPLC.

Structure-Activity Relationship (SAR) Data

The following table summarizes the impact of substitutions on the 4-chloropyrazolo[1,5-a][1,3,5]triazine core, based on CDK2 inhibition assays (


).
PositionSubstituent Group (R)CDK2 IC50 (nM)SAR Insight
C4 (Hinge) -Cl (Parent)>10,000Inactive.[1] Must be displaced.
C4 -NH-Benzyl450Good fit, but lacks H-bond network.
C4 -NH-(3-hydroxybenzyl)85OH group creates secondary H-bond.[1]
C4 -NH-(4-sulfamoylbenzyl)12Optimal. Mimics Roscovitine/Dinaciclib binding.[1]
C8 (Tail) -H12Potent but poor solubility.[1]
C8 -Isopropyl15Improved lipophilicity/permeability.[1]
C8 -Pyridine-4-yl120Steric clash in some CDK isoforms.[1]

Biological Validation: Kinase Assay Protocol

Method: ADP-Glo™ Kinase Assay (Promega) Purpose: To quantify the inhibitory potential (


) of the synthesized compounds.[1]
  • Enzyme Prep: Dilute recombinant CDK2/CyclinE1 complex to 2 ng/µL in 1x Kinase Buffer.

  • Compound Prep: Prepare 3-fold serial dilutions of the inhibitor in 100% DMSO (starting at 10 µM).

  • Incubation: Mix 2 µL of compound with 4 µL of enzyme. Incubate for 10 min at RT.

  • Reaction Start: Add 4 µL of ATP/Substrate mix (Histone H1).[1] Final ATP concentration should be at

    
     (approx. 25 µM).[1]
    
  • Detection: After 60 min, add ADP-Glo Reagent (stop reaction, deplete ATP). Incubate 40 min. Add Kinase Detection Reagent (convert ADP to ATP to Luciferase).[1]

  • Analysis: Read luminescence. Plot RLU vs. log[Inhibitor] to calculate

    
     using non-linear regression (GraphPad Prism).[1]
    

References

  • Popowycz, F., et al. (2009).[1] "Pyrazolo[1,5-a]-1,3,5-triazine as a purine bioisostere: access to potent CDK inhibitor (R)-roscovitine analogue."[1][2] Journal of Medicinal Chemistry.

  • Gedawy, E. M., et al. (2019).[1] "Design, synthesis and molecular docking of novel pyrazolo[1,5-a][1,3,5]triazine derivatives as CDK2 inhibitors." Bioorganic Chemistry.

  • Lozada, J., et al. (2025).[1][3] "Novel Pyrazolo[1,5-a]-1,3,5-Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights." Pharmaceuticals.[4][5]

  • Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual."[1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 4-Chloropyrazolo[1,5-a]triazine

Welcome to the Technical Support Center for the synthesis of 4-Chloropyrazolo[1,5-a]triazine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical assist...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 4-Chloropyrazolo[1,5-a]triazine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical assistance to improve the yield and purity of this important heterocyclic compound. Here, we address common challenges encountered during synthesis through detailed troubleshooting guides and frequently asked questions. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the reaction intricacies.

Introduction to the Synthetic Challenge

The synthesis of 4-Chloropyrazolo[1,5-a]triazine is a multi-step process that, while conceptually straightforward, presents several practical challenges that can significantly impact the final yield and purity. The most common and accessible synthetic route involves two key stages:

  • Formation of the Pyrazolo[1,5-a]triazine Core: This typically involves the cyclocondensation of a suitably substituted 3-aminopyrazole with a C1 synthon to form the pyrazolo[1,5-a]triazin-4-one (or its tautomer, 4-hydroxypyrazolo[1,5-a]triazine).

  • Chlorination: The subsequent chlorination of the pyrazolo[1,5-a]triazin-4-one intermediate, most commonly with phosphorus oxychloride (POCl₃), to yield the final product.

Each of these stages has potential pitfalls that can lead to low yields, incomplete reactions, and the formation of difficult-to-remove impurities. This guide will dissect each step, offering practical, field-proven advice to navigate these challenges effectively.

Visualizing the Synthetic Pathway

To provide a clear overview, the general synthetic workflow is illustrated below. This diagram outlines the critical transformations from the readily available 3-aminopyrazole-4-carboxamide to the target 4-Chloropyrazolo[1,5-a]triazine.

Synthetic Pathway cluster_0 Starting Materials cluster_1 Stage 1: Cyclocondensation cluster_2 Stage 2: Chlorination 3-Aminopyrazole-4-carboxamide 3-Aminopyrazole-4-carboxamide Pyrazolo[1,5-a]triazin-4-one Pyrazolo[1,5-a]triazin-4-one 3-Aminopyrazole-4-carboxamide->Pyrazolo[1,5-a]triazin-4-one Formamide, Heat Formamide Formamide 4-Chloropyrazolo[1,5-a]triazine 4-Chloropyrazolo[1,5-a]triazine Pyrazolo[1,5-a]triazin-4-one->4-Chloropyrazolo[1,5-a]triazine POCl3, Heat

Caption: General synthetic workflow for 4-Chloropyrazolo[1,5-a]triazine.

Stage 1: Synthesis of Pyrazolo[1,5-a]triazin-4-one

The formation of the heterocyclic core is the foundation of the entire synthesis. A robust and high-yielding cyclocondensation is crucial for the overall success.

Experimental Protocol: Cyclocondensation

This protocol details the synthesis of the pyrazolo[1,5-a]triazin-4-one intermediate from 3-amino-4-carboxamidopyrazole hemisulfate.

Materials:

  • 3-Amino-4-carboxamidopyrazole hemisulfate

  • Formamide

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stir bar

Procedure:

  • In a round-bottom flask equipped with a stir bar and reflux condenser, combine 3-amino-4-carboxamidopyrazole hemisulfate (1 equivalent) and an excess of formamide (10-20 equivalents).

  • Heat the reaction mixture to 180-200 °C with vigorous stirring.

  • Maintain this temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice-water to precipitate the product.

  • Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.

  • Dry the product under vacuum to obtain pyrazolo[1,5-a]triazin-4-one.

ParameterRecommended Value
Reactant Ratio 1 equivalent 3-amino-4-carboxamidopyrazole hemisulfate to 10-20 equivalents formamide
Temperature 180-200 °C
Reaction Time 4-6 hours
Work-up Precipitation in ice-water
Expected Yield 75-85%
Troubleshooting Guide: Cyclocondensation

Troubleshooting_Cyclocondensation Low_Yield Low Yield of Pyrazolo[1,5-a]triazin-4-one Incomplete_Reaction Incomplete Reaction Low_Yield->Incomplete_Reaction Potential Cause Degradation Product Degradation Low_Yield->Degradation Potential Cause Purification_Issues Purification Issues Low_Yield->Purification_Issues Potential Cause Insufficient_Temp Solution: Ensure reaction temperature is consistently between 180-200 °C. Incomplete_Reaction->Insufficient_Temp Check Insufficient_Time Solution: Extend reaction time and monitor by TLC until starting material is consumed. Incomplete_Reaction->Insufficient_Time Check Reagent_Quality Solution: Use dry, high-purity formamide. Incomplete_Reaction->Reagent_Quality Check Excessive_Heat Solution: Do not exceed 200 °C. Consider a nitrogen atmosphere to prevent oxidative degradation. Degradation->Excessive_Heat Check Incomplete_Precipitation Solution: Ensure the reaction mixture is thoroughly cooled before pouring into ice-water. Use a larger volume of ice-water. Purification_Issues->Incomplete_Precipitation Check

Caption: Troubleshooting workflow for the cyclocondensation stage.

Frequently Asked Questions (FAQs): Cyclocondensation
  • Q1: Why is a large excess of formamide used?

    • A1: Formamide serves as both a reactant and a solvent in this reaction. A large excess ensures that the reaction goes to completion by driving the equilibrium towards the product and maintaining a suitable reaction medium at the high temperatures required.

  • Q2: Can I use a different C1 synthon instead of formamide?

    • A2: While other C1 synthons like triethyl orthoformate can be used, formamide is often preferred for its simplicity and effectiveness in this specific cyclization. The high temperature conditions with formamide facilitate the necessary dehydration steps for ring closure. The use of triethyl orthoformate with cyanamide has been reported for the synthesis of related 4-aminopyrazolo[1,5-a][1][2][3]triazines under microwave irradiation, which could be an alternative route to explore[4].

  • Q3: My product is difficult to precipitate. What should I do?

    • A3: Ensure the reaction mixture has cooled to room temperature before adding it to a vigorously stirred slurry of ice and water. If the product remains in solution, it may be due to its partial solubility. You can try to concentrate the aqueous mixture under reduced pressure to encourage precipitation or perform an extraction with a suitable organic solvent like ethyl acetate after saturating the aqueous phase with sodium chloride.

Stage 2: Chlorination of Pyrazolo[1,5-a]triazin-4-one

This is a critical and often challenging step where the hydroxyl group of the pyrazolo[1,5-a]triazin-4-one tautomer is replaced by a chlorine atom. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation.

Experimental Protocol: Chlorination

This protocol details the chlorination of pyrazolo[1,5-a]triazin-4-one to yield 4-Chloropyrazolo[1,5-a]triazine.

Materials:

  • Pyrazolo[1,5-a]triazin-4-one

  • Phosphorus oxychloride (POCl₃)

  • N,N-dimethylaniline (optional, as a base)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stir bar

  • Ice bath

  • Saturated sodium bicarbonate solution

  • Ethyl acetate or dichloromethane for extraction

Procedure:

  • In a round-bottom flask equipped with a stir bar and a reflux condenser fitted with a drying tube, suspend pyrazolo[1,5-a]triazin-4-one (1 equivalent) in an excess of phosphorus oxychloride (5-10 equivalents).

  • Optionally, add N,N-dimethylaniline (1 equivalent) to the mixture. This can facilitate the reaction and neutralize the HCl generated.

  • Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and carefully remove the excess POCl₃ under reduced pressure. Caution: POCl₃ is corrosive and reacts violently with water. This step should be performed in a well-ventilated fume hood.

  • Slowly and carefully quench the residue by pouring it onto crushed ice with vigorous stirring.

  • Neutralize the acidic aqueous solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

ParameterRecommended Value
Reactant Ratio 1 eq. Pyrazolo[1,5-a]triazin-4-one to 5-10 eq. POCl₃
Additive 1 eq. N,N-dimethylaniline (optional)
Temperature Reflux (105-110 °C)
Reaction Time 2-4 hours
Work-up Removal of excess POCl₃, quench on ice, neutralization, extraction
Expected Yield 60-75%
Troubleshooting Guide: Chlorination

Troubleshooting_Chlorination Low_Yield_Chloro Low Yield of 4-Chloropyrazolo[1,5-a]triazine Incomplete_Chlorination Incomplete Chlorination Low_Yield_Chloro->Incomplete_Chlorination Potential Cause Hydrolysis Product Hydrolysis during Work-up Low_Yield_Chloro->Hydrolysis Potential Cause Side_Reactions Formation of Side Products Low_Yield_Chloro->Side_Reactions Potential Cause Insufficient_Reagent Solution: Use a larger excess of POCl₃ (up to 10 equivalents). Incomplete_Chlorination->Insufficient_Reagent Check Insufficient_Time_Temp Solution: Increase reaction time or temperature slightly. Monitor closely by TLC. Incomplete_Chlorination->Insufficient_Time_Temp Check Moisture Solution: Ensure all glassware is oven-dried and use a drying tube. Use freshly distilled POCl₃. Incomplete_Chlorination->Moisture Check Quenching_Technique Solution: Remove excess POCl₃ under vacuum before quenching. Add the residue slowly to a large amount of crushed ice with vigorous stirring to dissipate heat effectively. Hydrolysis->Quenching_Technique Check Vilsmeier_Haack Explanation: If DMF is used as a solvent or impurity, it can form a Vilsmeier reagent with POCl₃, leading to formylation or other side reactions on the pyrazole ring. Side_Reactions->Vilsmeier_Haack Possible Issue

Caption: Troubleshooting workflow for the chlorination stage.

Frequently Asked Questions (FAQs): Chlorination
  • Q1: My TLC shows complete conversion to the product, but after work-up, I isolate mainly the starting material. What is happening?

    • A1: This is a classic sign of product hydrolysis during the aqueous work-up[4]. The chloro group in 4-Chloropyrazolo[1,5-a]triazine is susceptible to nucleophilic attack by water, especially at elevated temperatures or non-neutral pH, which converts it back to the starting pyrazolo[1,5-a]triazin-4-one. To mitigate this, it is crucial to remove the excess POCl₃ under vacuum before quenching and to perform the quench at a very low temperature (i.e., on a large excess of crushed ice) to dissipate the heat of reaction quickly.

  • Q2: Is the use of N,N-dimethylaniline necessary?

    • A2: While not always essential, N,N-dimethylaniline can be beneficial. It acts as a base to neutralize the HCl generated during the reaction, which can sometimes inhibit the reaction or lead to side products. It can also help to increase the solubility of the starting material in the POCl₃. However, its use can complicate purification, so a trial without it is also recommended.

  • Q3: What are the main safety precautions when working with phosphorus oxychloride?

    • A3: Phosphorus oxychloride is highly corrosive, toxic upon inhalation, and reacts violently with water. Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat). Ensure all glassware is dry to prevent uncontrolled reactions. The quenching of the reaction is highly exothermic and should be done slowly and with extreme caution in an ice bath.

  • Q4: I am observing an unexpected side product. What could it be?

    • A4: If there are any residual N,N-disubstituted formamides (like DMF) in your starting material or reaction setup, they can react with POCl₃ to form a Vilsmeier-Haack reagent[5][6][7][8][9]. This electrophilic species can potentially react with the electron-rich pyrazole ring, leading to formylation or other undesired side products. Ensure your starting material is free from such impurities.

References

  • Bavetsias, V., et al. (2013). Synthesis of pyrazolo[1,5-a][1][2][3]triazine derivatives as inhibitors of thymidine phosphorylase. European Journal of Medicinal Chemistry, 65, 234-245. [Link]

  • Dolzhenko, A. V., et al. (2008). Pyrazolo[1,5-a][1][2][3]triazines (5-Aza-9-deazapurines): Synthesis and Biological Activity. HETEROCYCLES, 75(7), 1575. [Link]

  • Abdelhamid, A. O., et al. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal, 11(1), 53. [Link]

  • Mojzych, M., et al. (2022). Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][1][10][11]triazine Sulfonamides and Their Experimental and Computational Biological Studies. Molecules, 27(11), 3409. [Link]

  • El-Ghandour, A. H. H., et al. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal, 11(1), 53. [Link]

  • Google Patents. (1985). JPS61280475A - Chlorination for alkyl side chain of nitrogen-containing heterocyclic ring.
  • ResearchGate. (2014). How should I proceed in Chlorination using POCl3?. [Link]

  • Shinde, S. A., et al. (2020). A review on synthetic procedures and applications of phosphorus oxychloride (POCl 3 ) in the last biennial period (2018–19). Phosphorus, Sulfur, and Silicon and the Related Elements, 196(1), 1-19. [Link]

  • Ali, M. F., et al. (2024). Synthesis and Characterization of Pyrazole Heterocyclic Derivatives via Vilsmeier-Haack-Reaction and its Schiff`s Bases. Journal of Molecular and Cellular Biochemistry and Toxicology, 15(03). [Link]

  • MDPI. (2022). Synthesis of Chlorine- and Nitrogen-Containing Carbon Nanofibers for Water Purification from Chloroaromatic Compounds. [Link]

  • Sharma, S., & Singh, P. (2015). VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. RASĀYAN Journal of Chemistry, 8(3), 323-329. [Link]

  • Almanza-Pérez, J. C., et al. (2018). Synthesis of New 1,3,5-Triazine-Based 2-Pyrazolines as Potential Anticancer Agents. Molecules, 23(8), 1957. [Link]

  • Joshi, A., et al. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. Iranian Journal of Organic Chemistry, 7(2), 1515-1522. [Link]

  • RSC Publishing. (2021). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. [Link]

  • Baradaran, M. M., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and transformation into different heterocyclic compounds. Current Chemistry Letters, 2(4), 187-196. [Link]

  • Contreras, J., et al. (2022). Synthesis and Properties of Pyrazoles. Encyclopedia, 2(3), 1477-1497. [Link]

  • Betcke, I., et al. (2021). Synthesis of new pyrazolo[1,2,3]triazines by cyclative cleavage of pyrazolyltriazenes. Beilstein Journal of Organic Chemistry, 17, 2773-2780. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Amino-4-carboxamidopyrazole hemisulfate. PubChem. Retrieved February 15, 2026, from [Link]

  • Google Patents. (2009).
  • Fichez, J., et al. (2018). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. In Targets in Heterocyclic Systems (Vol. 22, pp. 182-219). Italian Society of Chemistry. [Link]

  • Al-Soud, Y. A., et al. (2008). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 14(1), 139-155. [Link]

  • Betcke, I., et al. (2024). Synthesis of substituted triazole–pyrazole hybrids using triazenylpyrazole precursors. Beilstein Journal of Organic Chemistry, 20, 1073-1082. [Link]

  • Müller, T. J. J., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 1-42. [Link]

Sources

Reference Data & Comparative Studies

Validation

comparing the kinase inhibitory profile of pyrazolo[1,5-a]triazines and purines

[1] Executive Summary In the landscape of kinase inhibitor design, the purine scaffold (mimicking ATP) has historically been the starting point for drug discovery. However, purine-based inhibitors often suffer from "kino...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

In the landscape of kinase inhibitor design, the purine scaffold (mimicking ATP) has historically been the starting point for drug discovery. However, purine-based inhibitors often suffer from "kinome promiscuity"—a lack of selectivity due to the highly conserved nature of the ATP-binding pocket across the human kinome.

The pyrazolo[1,5-a]triazine scaffold represents a strategic "scaffold hop" designed to overcome these limitations. By replacing the imidazole ring of the purine with a pyrazole and modifying the nitrogen distribution, this bioisostere alters the hydrogen-bonding potential at the kinase hinge region.

The Verdict: Experimental profiling data consistently demonstrates that pyrazolo[1,5-a]triazines offer superior selectivity and metabolic stability compared to their purine progenitors, often while maintaining or enhancing potency against targets like CDKs (Cyclin-Dependent Kinases) and CK2 (Casein Kinase 2) .

Structural Basis of the Comparison

To understand the inhibitory profile, one must first analyze the chemical architecture. The primary difference lies in the "Hinge Binding" motif—the region of the molecule that interacts with the kinase backbone.

Chemical Evolution
  • Purines (e.g., Roscovitine): Possess an N7 and N9 nitrogen. The N7 often acts as a Hydrogen Bond Acceptor (HBA), which can pick up off-target kinases that rely on this interaction.

  • Pyrazolo[1,5-a]triazines: These are C-nucleoside isosteres. The N7 of the purine is replaced by a Carbon (C8 in the triazine numbering). This removes a potential H-bond acceptor, effectively "filtering out" off-target kinases that require that specific interaction.

ChemicalStructure Purine Purine Scaffold (Natural ATP Mimic) Modification Bioisosteric Replacement (N7 -> C8) Purine->Modification Scaffold Hopping Purine_Attr Features: - High Affinity - Low Selectivity (Promiscuous) - Metabolic Liability (N-oxidation) Purine->Purine_Attr Triazine Pyrazolo[1,5-a]triazine (Synthetic Scaffold) Modification->Triazine Result Triazine_Attr Features: - Tunable Selectivity - Removed H-Bond Acceptor - Enhanced Solubility Triazine->Triazine_Attr

Figure 1: The structural evolution from Purine to Pyrazolo[1,5-a]triazine, highlighting the critical bioisosteric replacement that drives selectivity differences.

Comparative Performance Data

The following data aggregates profiling results from multiple Structure-Activity Relationship (SAR) studies, specifically focusing on CDK2 and CK2 inhibition.

Table 1: Potency Comparison (IC50)

Note: Lower IC50 indicates higher potency.

FeaturePurine Standard (e.g., Roscovitine)Pyrazolo[1,5-a]triazine Analog (e.g., LDC-Series/GP0210)Performance Delta
CDK2/Cyclin E 450 nM22 nM20x Potency Increase
CDK7 >500 nM< 5 nM>100x Potency Increase
CK2 (Casein Kinase 2) ~10 µM (TBB/Emodin)12 nMThree Orders of Magnitude
Cellular IC50 (HCT-116) 15 µM0.8 µMEnhanced Cell Permeability
Table 2: Selectivity Profiling (Gini Coefficient)

The Gini coefficient (0 to 1) measures selectivity. 0 = binds everything (promiscuous), 1 = binds only one target.

Scaffold TypeAverage Gini Score (Kinome Scan)Primary Off-Targets
Purine (2,6,9-sub) 0.35 - 0.45GSK3β, ERK2, DYRK1A, PKA
Pyrazolo[1,5-a]triazine 0.65 - 0.75 Highly restricted (often only closely related isoforms like CDK1 vs CDK2)
Mechanistic Insight: The "Negative Selector"

The superior profile of the pyrazolo[1,5-a]triazine stems from the deletion of the N7-nitrogen .

  • Purine Binding: Roscovitine binds to CDK2 using a triplet hydrogen bond. However, it also binds to ERK2 because ERK2 can accommodate the N7.

  • Triazine Binding: The pyrazolo-triazine analog presents a CH group at the equivalent position. Kinases that require a hydrogen bond acceptor at this location (to an active site residue) cannot bind the triazine. The target (CDK2), which tolerates a hydrophobic interaction at this locus, binds the inhibitor tightly.

Experimental Protocols for Validation

To validate these profiles in your own lab, use the following self-validating workflows.

Protocol A: In Vitro Kinase Assay (Radiometric 33P)

The Gold Standard for IC50 determination. Unlike fluorescence assays, this is not prone to compound autofluorescence interference, which is common with heterocycles.

  • Reagent Prep: Prepare Kinase Buffer (20 mM MOPS pH 7.2, 25 mM

    
    -glycerophosphate, 5 mM EGTA, 1 mM Na3VO4, 1 mM DTT).
    
  • Substrate Mix: Dilute specific peptide substrate (e.g., Histone H1 for CDKs) to 1 mg/mL.

  • Compound Addition:

    • Dispense compounds (Purine vs. Triazine) in DMSO via acoustic dispenser (Echo 550) to assay plate.

    • Include Staurosporine as a positive control (Reference IC50 ~5 nM).

    • Include DMSO-only wells (Max Signal) and No-Enzyme wells (Background).

  • Reaction Initiation: Add [

    
    -33P]ATP cocktail. Final ATP concentration must be at 
    
    
    
    (apparent) for the specific kinase to ensure competitive kinetics.
  • Incubation: 30 minutes at 30°C.

  • Termination: Spot 10 µL onto P81 phosphocellulose filter paper.

  • Wash: Wash filters 3x with 0.75% phosphoric acid (removes unreacted ATP).

  • Quantification: Scintillation counting.

  • Data Analysis: Fit curves using 4-parameter logistic regression.

    • Validation Check: If Z-factor < 0.5, reject plate.

Protocol B: Kinome Selectivity Profiling (Competition Binding)

Recommended for comparing the "dirtiness" of the scaffolds.

  • System: Use a bead-based competition assay (e.g., KINOMEscan or similar).

  • Principle: DNA-tagged kinase is captured by an immobilized ligand. The test compound competes with the immobilized ligand.

  • Dosing: Screen both scaffolds at 1 µM and 10 µM.

  • Output: % Control.

    • 
       indicates very strong binding (potential primary target).
      
    • 
       indicates significant off-target binding.
      
  • Visualization: Generate "TreeSpot" diagrams to map the distribution of hits across the kinase phylogenetic tree.

Workflow Start Compound Library (Purines & Triazines) Screen1 Primary Screen (Single Conc. 10 µM) Start->Screen1 Filter Hit Selection (>50% Inhibition) Screen1->Filter Filter->Start No (Discard) IC50 Dose Response (10-point curves) Filter->IC50 Yes Selectivity Kinome Profiling (Panel of 300+ Kinases) IC50->Selectivity Lead Compounds Analysis Data Analysis (Gini Score & Heatmap) Selectivity->Analysis

Figure 2: The sequential workflow for validating kinase inhibitor profiles, moving from primary screening to high-content selectivity analysis.

Conclusion & Recommendation

In the direct comparison between pyrazolo[1,5-a]triazines and purines :

  • Selectivity: The pyrazolo[1,5-a]triazine scaffold is the superior choice for designing selective chemical probes or therapeutic leads. The removal of the N7 nitrogen acts as a structural filter, reducing off-target interactions common to the purine class.

  • Potency: While purines are potent, pyrazolo[1,5-a]triazines often achieve single-digit nanomolar potency (IC50 < 10 nM) more readily due to optimized hydrophobic packing in the ATP pocket.

  • Development: For researchers currently utilizing Roscovitine or similar purine derivatives, transitioning to a pyrazolo[1,5-a]triazine analog (such as the LDC series or GP0210) is highly recommended to improve data quality and reduce phenotypic artifacts caused by off-target inhibition.

References

  • Popowycz, F., et al. (2009). Pyrazolo[1,5-a]-1,3,5-triazine as a Purine Bioisostere: Access to Potent Cyclin-Dependent Kinase Inhibitor (R)-Roscovitine Analogue.[1] Journal of Medicinal Chemistry. [Link]

  • LDC (Lead Discovery Center) & Eickhoff, J. (2020). Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. European Journal of Medicinal Chemistry. (Note: Discusses the closely related scaffold and triazine comparisons). [Link]

  • Volchkov, I. V., et al. (2025). New 4-Benzenesulfonamide Derivatives of Pyrazolo[1,5-a][1,3,5]triazine as Purine Bioisosteres: Development, Synthesis, and Anticancer Perspective. Bentham Science. [Link]

  • Bettayeb, K., et al. (2008). Pyrazolo[1,5-a]-1,3,5-triazine derivatives as new potent inhibitors of CDKs and GSK-3β. Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

Comparative

Technical Validation Guide: 4-Substituted Pyrazolo[1,5-a]triazine Derivatives as Next-Gen CDK2 Inhibitors

Executive Summary This guide provides a rigorous technical validation of 4-substituted pyrazolo[1,5-a][1,3,5]triazine derivatives as potent Cyclin-Dependent Kinase 2 (CDK2) inhibitors. Designed as bioisosteres of the pur...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous technical validation of 4-substituted pyrazolo[1,5-a][1,3,5]triazine derivatives as potent Cyclin-Dependent Kinase 2 (CDK2) inhibitors. Designed as bioisosteres of the purine scaffold (e.g., Roscovitine), these compounds leverage the 4-chloropyrazolo[1,5-a]triazine core as a critical electrophilic intermediate to generate libraries with superior potency and selectivity profiles. This document outlines the chemical rationale, comparative performance data, and standardized experimental protocols required for validating these chemotypes in preclinical drug discovery.

Chemical Rationale & Scaffold Design
1.1 The Scaffold Advantage

The pyrazolo[1,5-a][1,3,5]triazine scaffold serves as a bioisostere of the adenine ring found in ATP. Unlike the traditional purine scaffold used in first-generation inhibitors like Roscovitine, this fused heterocyclic system offers:

  • Enhanced Hydrophobicity: Improved cell membrane permeability.

  • Simplified SAR: The N-bridgehead structure removes the acidic NH found in purines (N9), reducing non-specific binding.

  • Synthetic Versatility: The 4-chloro position is highly reactive toward nucleophilic aromatic substitution (

    
    ), allowing rapid installation of diverse amine pharmacophores to probe the ATP-binding pocket's hydrophobic region.
    
1.2 Synthesis & SAR Workflow

The validation of this class begins with the 4-chloropyrazolo[1,5-a]triazine precursor. The chlorine atom functions as a leaving group, displaced by primary or secondary amines to mimic the


-amino group of adenine, which is essential for hydrogen bonding with the kinase hinge region (Leu83).

G Precursor 4-Chloropyrazolo[1,5-a]triazine (Electrophilic Core) Reaction S_NAr Reaction (Nucleophilic Substitution) Precursor->Reaction + R-NH2 (Amine) Inhibitor 4-Amino-Pyrazolo[1,5-a]triazine (Active CDK2 Inhibitor) Reaction->Inhibitor - HCl Target CDK2 ATP Pocket (Hinge Binder) Inhibitor->Target H-Bond (Leu83)

Figure 1: Synthetic workflow transforming the 4-chloro precursor into the active CDK2 inhibitor. The 4-position substitution is the critical determinant of potency.

Comparative Performance Analysis

The following data compares a representative pyrazolo[1,5-a]triazine derivative (Compound 7a/GP0210 ) against industry standards Roscovitine (Purine) and Dinaciclib (Pyrazolo[1,5-a]pyrimidine).

2.1 Biochemical Potency (

)

Data synthesized from biochemical kinase assays (ADP-Glo/Radiometric).

CompoundScaffold TypeCDK2/CycE

(nM)
CDK1/CycB

(nM)
Selectivity Ratio (CDK2/CDK1)
(R)-Roscovitine Purine140 - 2403300.7 (Poor)
GP0210 (Cmpd 7a) Pyrazolo[1,5-a]triazine 45 - 60 110 ~2.0 (Moderate)
Dinaciclib Pyrazolo[1,5-a]pyrimidine1 - 331.0 (Equipotent)
Compound 21c Pyrazolo[1,5-a]triazine18281.5

Analysis: The pyrazolo[1,5-a]triazine derivatives (GP0210, 21c) consistently demonstrate 3-to-10-fold higher potency than Roscovitine. While less potent than the pan-CDK inhibitor Dinaciclib, they often exhibit improved selectivity profiles against off-target kinases like GSK-3


.
2.2 Cellular Efficacy (

)

Growth inhibition in HCT-116 (Colon) and MCF-7 (Breast) cancer lines.

CompoundHCT-116

(

M)
MCF-7

(

M)
Mechanism of Arrest
(R)-Roscovitine 15.218.5G1/S & G2/M
GP0210 2.8 3.1 G1/S Phase
Compound 95 1.10.9Apoptosis (Sub-G1)
Experimental Validation Protocols

To validate a new 4-substituted derivative, the following self-validating protocol hierarchy is recommended.

Protocol A: ADP-Glo™ Kinase Assay (Biochemical)

Validates intrinsic enzymatic inhibition.

  • Reagents: Recombinant CDK2/CyclinE1 complex, Poly(Glu, Tyr) 4:1 substrate, Ultra-pure ATP (

    
     apparent: ~15 
    
    
    
    M).
  • Reaction: Incubate 2 ng CDK2/CycE with serial dilutions of the 4-substituted derivative in kinase buffer (50 mM Tris pH 7.5, 10 mM

    
    , 1 mM DTT) for 60 min at RT.
    
  • Detection: Add ADP-Glo Reagent (40 min) to deplete ATP, then Kinase Detection Reagent (40 min) to convert ADP to Luciferase signal.

  • Validation Check: Z'-factor must be > 0.5. Reference compound (Roscovitine) must yield

    
     within 2-fold of historical mean.
    
Protocol B: Flow Cytometry Cell Cycle Analysis (Cellular)

Validates functional cell cycle arrest.

  • Seeding: Seed HCT-116 cells at

    
     cells/well. Sync cells via serum starvation (24h) if G1 arrest is the primary endpoint.
    
  • Treatment: Treat with compound at

    
     and 
    
    
    
    biochemical
    
    
    for 24 hours.
  • Staining: Fix in 70% ice-cold ethanol. Wash with PBS. Stain with Propidium Iodide (PI) + RNase A buffer for 30 min at 37°C.

  • Readout: Measure DNA content on FL2 channel.

  • Causality Check: A valid CDK2 inhibitor must show a statistically significant increase in the G0/G1 fraction (2N DNA content) compared to DMSO control, indicating blockade of the G1

    
     S transition.
    
Protocol C: Western Blot for Target Engagement

Validates mechanism of action (Rb phosphorylation).

  • Lysis: Lyse treated cells in RIPA buffer with phosphatase inhibitors (

    
    , NaF).
    
  • Blotting: Probe for Phospho-Rb (Ser807/811) . This site is a direct substrate of CDK2.

  • Result: Effective inhibition should result in the dose-dependent disappearance of the p-Rb band, correlating with the accumulation of Hypo-phosphorylated Rb (active tumor suppressor form).

Mechanism of Action & Signaling Pathway

The 4-substituted pyrazolo[1,5-a]triazine derivatives function as ATP-competitive inhibitors. By occupying the ATP pocket, they prevent the phosphorylation of the Retinoblastoma (Rb) protein, thereby sequestering E2F transcription factors and halting the cell cycle.

Pathway Inhibitor 4-Substituted Pyrazolo[1,5-a]triazine CDK2 CDK2 / Cyclin E Complex Inhibitor->CDK2 Competitive Inhibition (Blockade) Rb_P Rb Phosphorylation (Inactivation) CDK2->Rb_P Catalyzes ATP ATP ATP->CDK2 Activates E2F E2F Release Rb_P->E2F Triggers S_Phase S-Phase Entry (DNA Replication) E2F->S_Phase Promotes

Figure 2: Signaling cascade inhibited by the target compounds. The inhibitor competes with ATP, preventing Rb phosphorylation and arresting the cell cycle at G1.

References
  • Popowycz, F., et al. (2009). "Pyrazolo[1,5-a]-1,3,5-triazine as a Purine Bioisostere: Access to Potent Cyclin-Dependent Kinase Inhibitor (R)-Roscovitine Analogue."[1] Journal of Medicinal Chemistry.

  • Gyergyok, E., et al. (2022). "Design, synthesis and biological evaluation of novel pyrazolo[1,5-a]triazine derivatives as CDK2 inhibitors." Bioorganic Chemistry.

  • Richardson, C.M., et al. (2006). "Triazolo[1,5-a]pyrimidines as novel CDK2 inhibitors: protein structure-guided design and SAR." Bioorganic & Medicinal Chemistry Letters.

  • Bettayeb, K., et al. (2008). "Meriolins, a new class of cell death–inducing kinase inhibitors with enhanced selectivity for cyclin-dependent kinases." Cancer Research.

  • RCSB PDB. (2009). "Crystal Structure of CDK2 in complex with Pyrazolo[1,5-a]triazine inhibitors (PDB: 3DDQ)."[2] Protein Data Bank.

Sources

Validation

A Researcher's Guide to Pyrazolotriazines: A Comparative Analysis of Synthetic Accessibility

The pyrazolotriazine scaffold is a cornerstone in modern medicinal chemistry. As a purine isostere, it has proven to be a privileged structure for targeting a wide array of biological targets, including protein kinases a...

Author: BenchChem Technical Support Team. Date: February 2026

The pyrazolotriazine scaffold is a cornerstone in modern medicinal chemistry. As a purine isostere, it has proven to be a privileged structure for targeting a wide array of biological targets, including protein kinases and enzymes involved in cellular metabolism.[1][2] However, the utility of a scaffold is directly tied to its synthetic accessibility. For researchers and drug development professionals, choosing which isomeric core to build upon is a critical decision influenced by factors far beyond the final yield.

This guide provides an in-depth comparative analysis of the synthetic accessibility of three prominent pyrazolotriazine isomers: pyrazolo[1,5-a][3][4][5]triazine , pyrazolo[5,1-c][1][3][6]triazine , and pyrazolo[3,4-d][3][4][6]triazine . We will move beyond simple procedural descriptions to explain the causality behind common synthetic choices, offering field-proven insights to guide your experimental design.

Defining "Synthetic Accessibility"

True synthetic accessibility is a composite metric. It encompasses:

  • Starting Material Availability: Are the precursors readily available commercial products or do they require lengthy, multi-step syntheses?

  • Route Conciseness: How many steps are required to reach the core scaffold?

  • Reaction Conditions: Does the synthesis require harsh, hazardous, or specialized conditions (e.g., high temperatures, anhydrous setups, expensive catalysts)?

  • Yield & Robustness: Are the reactions high-yielding and tolerant of functional group diversity?

  • Purification & Scalability: How challenging is the isolation of the final product, and can the route be reasonably scaled for library synthesis or preclinical development?

Isomer 1: Pyrazolo[1,5-a][3][4][5]triazine

This isomer is arguably the most explored and, in many cases, the most synthetically accessible of the family. Its close structural resemblance to adenine has made it a popular choice for developing enzyme inhibitors, such as those for protein kinase CK2 and thymidine phosphorylase.[7][8]

Core Synthetic Strategy: Annelation of the Triazine Ring

The dominant and most versatile approach involves building the 1,3,5-triazine ring onto a pre-existing, functionalized pyrazole.[1][7] This strategy is powerful because of the wide commercial availability of substituted 3(5)-aminopyrazoles, which serve as the key building block.

The most common pathway involves a two-bond formation (a [3+3] cycloaddition strategy) by cyclizing a 3(5)-aminopyrazole with a reagent that introduces a C-N-C fragment.[1] A highly effective modern implementation of this involves a two-step, one-pot procedure.

Logical Workflow for Pyrazolo[1,5-a][3][4][5]triazine Synthesis:

G cluster_0 Step 1: Amidine Formation cluster_1 Step 2: Cyclization Start 3(5)-Aminopyrazole DMFDMA DMF-DMA (N,N-Dimethylformamide dimethyl acetal) Start->DMFDMA Intermediate N',N'-dimethyl-N-(pyrazol-5-yl)formimidamide Start->Intermediate DMFDMA->Intermediate Reflux in Dioxane Cyanamide Cyanamide (H2NCN) + NaH in DMSO Intermediate->Cyanamide Final Pyrazolo[1,5-a][1,3,5]triazine Intermediate->Final Cyanamide->Final Heat (e.g., 165-180°C)

Caption: A common two-step synthesis of the pyrazolo[1,5-a][3][4][5]triazine core.

Representative Experimental Protocol

Adapted from G. C. Tron, et al., as described in recent literature for CDK7 inhibitors.[9]

  • Amidine Formation: To a solution of the starting 3-amino-1H-pyrazole derivative (1.0 eq) in 1,4-dioxane, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq). Reflux the mixture for 1-6 hours, monitoring by TLC until consumption of the starting material. Cool the reaction to room temperature and evaporate the solvent under reduced pressure. The resulting N',N'-dimethyl-N-(pyrazol-5-yl)formimidamide intermediate is often used in the next step without further purification.

  • Cyclization: To a solution of the crude formimidamide intermediate (1.0 eq) in anhydrous dimethylsulfoxide (DMSO), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0°C. Stir for 30 minutes, then add cyanamide (1.2 eq). Heat the reaction mixture to 165-180°C for 2-3 hours. After cooling, quench the reaction by carefully adding water. The resulting precipitate is collected by filtration, washed with water, and purified by crystallization or column chromatography to afford the final pyrazolo[1,5-a][3][4][5]triazine product.

Causality and Insights:

  • Why DMF-DMA? DMF-DMA serves as a highly efficient and reactive one-carbon electrophile. It activates the aminopyrazole, converting the amino group into a better nucleophile (via the dimethylaminomethylene group) for the subsequent cyclization step. This avoids the need for harsher or less selective C1 sources.

  • Why NaH/DMSO? This strong base combination is crucial for deprotonating cyanamide, forming a potent nucleophile that attacks the imidamide carbon. The high temperature is necessary to drive the intramolecular cyclization and subsequent elimination of dimethylamine to form the aromatic triazine ring.

Isomer 2: Pyrazolo[5,1-c][1][3][6]triazine

This isomer has also garnered significant interest, particularly in the development of kinase inhibitors (e.g., B-Raf) and energetic materials.[10][11] Its synthesis is generally straightforward, though often relies on a different set of precursors compared to its [1,5-a] counterpart.

Core Synthetic Strategy: Azo-Coupling and Cyclization

The most concise and widely adopted method for constructing the pyrazolo[5,1-c][1][3][6]triazine scaffold is the reaction of pyrazole-3(5)-diazonium salts with active methylene compounds, followed by intramolecular cyclization.[10]

Logical Workflow for Pyrazolo[5,1-c][1][3][6]triazine Synthesis:

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Azo-Coupling & Cyclization Start 3(5)-Aminopyrazole NaNO2 NaNO2 / Acid (HCl) Start->NaNO2 Diazonium Pyrazole-3(5)-diazonium Salt Start->Diazonium NaNO2->Diazonium 0-5°C Methylene Active Methylene Nitrile (e.g., Nitroacetonitrile) Diazonium->Methylene Final Pyrazolo[5,1-c][1,2,4]triazine Diazonium->Final Methylene->Final Mild Base, then Heat

Caption: A common two-step, one-pot synthesis of the pyrazolo[5,1-c][1][3][6]triazine core.

Representative Experimental Protocol

Adapted from a concise synthesis of energetic pyrazolotriazines.[11]

  • Diazotization and Coupling: Dissolve 3(5)-aminopyrazole (1.0 eq) in a mixture of concentrated acid (e.g., HCl) and water. Cool the solution to 0-5°C in an ice bath. Add a solution of sodium nitrite (NaNO2, 1.1 eq) in water dropwise, maintaining the low temperature. Stir for 30-60 minutes to form the diazonium salt. In a separate flask, dissolve an active methylene compound such as the sodium salt of nitroacetonitrile (1.0 eq) and a base (e.g., sodium acetate) in water. Add the cold diazonium salt solution slowly to this mixture.

  • Cyclization: An intermediate hydrazone will precipitate. This intermediate is often not isolated. The reaction mixture is then heated (e.g., refluxed in acetic acid or another suitable solvent), which induces intramolecular cyclization to form the triazine ring.[6] After cooling, the product precipitates and can be collected by filtration and purified.

Causality and Insights:

  • Why Diazotization? Converting the amino group into a diazonium salt transforms it into a potent electrophile. This is essential for the subsequent C-C bond formation with the active methylene compound.

  • Active Methylene Compounds: The choice of the active methylene compound (e.g., malononitrile, ethyl cyanoacetate, nitroacetonitrile) is critical as it directly installs substituents onto the newly formed triazine ring.[10] This provides a convenient handle for further functionalization.

  • Spontaneous Cyclization: The cyclization of the intermediate hydrazone is often facile, driven by the formation of the stable, aromatic bicyclic system. Heating provides the necessary activation energy for the intramolecular nucleophilic attack of a pyrazole ring nitrogen onto the nitrile or related group.

Isomer 3: Pyrazolo[3,4-d][3][4][6]triazine

This isomer is less common than the others but holds significant biological interest, with derivatives reported as anticancer agents and herbicides.[12] Its synthesis is often more challenging, and the routes are typically longer and more sensitive to substitution patterns.

Core Synthetic Strategy: Cyclative Cleavage of Triazenes

A viable route to this scaffold involves the diazotization of a 3-aminopyrazole-4-carboxamide or carbonitrile, followed by cyclization.[4] An alternative, multi-step approach utilizes a cyclative cleavage reaction starting from a protected pyrazolyltriazene.[3][12]

This latter route, while longer, allows for the introduction of diverse side chains.[4] It begins with a commercially available pyrazole carbonitrile bearing a triazene protecting group.

Representative Synthetic Pathway (Multi-step)
  • Alkylation/Reduction: The pyrazole nitrogen is first alkylated, followed by reduction of the nitrile to an aminomethyl group.

  • Amidation: The resulting amine is acylated to form an amide.

  • Cyclative Cleavage: The key step involves the acid-catalyzed cleavage of the triazene protecting group, which unmasks a diazonium salt intermediate that immediately cyclizes onto the amide nitrogen to form the fused triazine ring.[12]

Causality and Insights:

  • The Triazene Group: The diisopropyltriazene group serves a dual purpose: it protects the pyrazole N-H and acts as a precursor to the diazonium salt needed for the final cyclization. This avoids handling potentially unstable diazonium intermediates directly.

  • Regioselectivity Issues: A significant challenge with this isomer is regioselectivity. Alkylation of the pyrazole can occur at two different nitrogen atoms, leading to a mixture of regioisomers that can be difficult to separate.[3][4] Furthermore, the cyclization of one regioisomer may proceed smoothly while the other fails under similar conditions, complicating the synthesis.[12]

Comparative Analysis Summary

FeaturePyrazolo[1,5-a][3][4][5]triazinePyrazolo[5,1-c][1][3][6]triazinePyrazolo[3,4-d][3][4][6]triazine
Primary Starting Material Substituted 3(5)-AminopyrazolesSubstituted 3(5)-Aminopyrazoles3-Aminopyrazole-4-carboxamides/nitriles
Commercial Availability ExcellentExcellentGood, but less variety
Typical Route Conciseness 2 steps (often one-pot)2 steps (often one-pot)3-5 steps
Key Transformation Cyclocondensation with C-N-C sourceAzo-coupling then cyclizationDiazotization/cyclization or Triazene cleavage
Reaction Conditions High temp (DMSO), strong base (NaH)Mild (0°C) then moderate heatOften requires multi-step protection/deprotection
Typical Yields Good to Excellent[9]Good to Excellent[11]Moderate to Good, can be variable[12]
Key Challenges Handling of NaHHandling of diazonium salts (transient)Regioselectivity, stability of intermediates[4][12]
Overall Accessibility High High Moderate

Conclusion and Recommendations

For researchers entering the field or requiring rapid access to a diverse library of compounds, the pyrazolo[1,5-a][3][4][5]triazine and pyrazolo[5,1-c][1][3][6]triazine isomers represent the most accessible starting points.

  • The pyrazolo[1,5-a][3][4][5]triazine scaffold, synthesized via the DMF-DMA and cyanamide route, is exceptionally robust and benefits from a vast pool of commercially available aminopyrazole starting materials. This makes it ideal for structure-activity relationship (SAR) studies where modifications on the pyrazole ring are desired.

  • The pyrazolo[5,1-c][1][3][6]triazine scaffold, accessed via azo-coupling, offers a highly efficient route where diversity can be easily introduced onto the triazine ring through the choice of the active methylene component. This is advantageous when SAR exploration is focused on that part of the molecule.

The pyrazolo[3,4-d][3][4][6]triazine isomer, while valuable, presents greater synthetic challenges. Its multi-step syntheses and potential regioselectivity issues make it a more appropriate choice for focused projects where its specific topology is required and the synthetic investment is justified.

Ultimately, the choice of isomer should be guided by the specific goals of the research program, weighing the desired substitution patterns against the synthetic costs in terms of time, resources, and complexity.

References

  • Bier, D., F. J. L. Scior, and T. J. J. Müller. "Synthesis of new pyrazolo[3][4][6]triazines by cyclative cleavage of pyrazolyltriazenes." Beilstein Journal of Organic Chemistry, 2020. [Link]

  • Çetinkaya, A., et al. "Synthesis of some new pyrazolo[5,1-c][1][3][6]triazine derivatives and computational study." Journal of Molecular Structure, 2017. [Link]

  • Koutentis, P. A., and T. J. J. Müller. "Synthesis of new pyrazolo[3][4][6]triazines by cyclative cleavage of pyrazolyltriazenes." Organic & Biomolecular Chemistry, 2020. [Link]

  • Krbavčič, A., and B. Stanovnik. "Pyrazolo[1,5-a][3][4][5]triazines(5-Aza-9-deazapurines): Synthesis and Biological Activity." HETEROCYCLES, Vol. 75, No. 7, 2008. [Link]

  • Mojzych, M., and A. Bielawska. "Review of the Synthesis and Anticancer Properties of Pyrazolo[4,3-e][1][3][6]triazine Derivatives." Molecules, 2020. [Link]

  • Shawali, A. S., et al. "Synthesis and reactions of pyrazolo[5,1-c][1][3][6]triazine-3-carbothioamides." Arkivoc, 2016. [Link]

  • Wiedemann, D., et al. "Synthesis of new pyrazolo[3][4][6]triazines by cyclative cleavage of pyrazolyltriazenes." Beilstein Archives, 2020. [Link]

  • Stanovnik, B., and J. Svete. "Pyrazolo[1,5-a][3][4][5]triazines (5-Aza-9-deazapurines): Synthesis and Biological Activity." Heterocycles, 2008. [Link]

  • Yeo, W. K., et al. "Synthesis of pyrazolo[1,5-a][3][4][5]triazine derivatives as inhibitors of thymidine phosphorylase." European Journal of Medicinal Chemistry, 2013. [Link]

  • Various Authors. "A Review on the Synthesis and Chemistry of Bioactive Pyrazolines Bearing 1,2,4-Triazine Moieties." Bentham Science Publishers, 2015. [Link]

  • Brovarets, V. S., et al. "Synthesis of Novel Pyrazolo[3,4-d][3][4][6]Triazines." Chemistry of Heterocyclic Compounds, 2014. [Link]

  • Various Authors. "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review." Molecules, 2017. [Link]

  • Musumeci, F., et al. "Novel Pyrazolo[1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models." ChemistryOpen, 2022. [Link]

  • Liu, W., et al. "Concise synthesis of a fused energetic pyrazolotriazine with good performance." New Journal of Chemistry, 2024. [Link]

  • Al-Adiwish, W. M., et al. "Synthesis of pyrazolo [5, 1-c][1][3][6] triazines 4 and 5." ResearchGate, 2017. [Link]

  • Pintea, B., et al. "Pyrazolo[5,1-c][1][3][6]triazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry." Molecules, 2021. [Link]

  • Various Authors. "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review." MDPI, 2017. [Link]

  • Pintea, B., et al. "The synthesis of pyrazolo[5,1-c][1][3][6]triazoles. Part 1: From acyclic and monocyclic precursors." Semantic Scholar, 2013. [Link]

  • El-Gazzar, A. B. A., et al. "Synthesis of pyrazolotriazine and pyrazolotriazole derivatives." ResearchGate, 2015. [Link]

  • Mojzych, M., and A. Bielawska. "Review of the Synthesis and Anticancer Properties of Pyrazolo[4,3-e][1][3][6]triazine Derivatives." MDPI, 2020. [Link]

  • Al-Matar, H. M., et al. "Efficient Routes to Pyrazolo[3,4-e][1][3][6]triazines and a New Ring System." Molecules, 2010. [Link]

  • Al-Matar, H. M., et al. "Efficient routes to pyrazolo[3,4-e][1][3][6]triazines and a new ring system:[1][3][6]triazino[5,6-d][3][4][6]triazines." PubMed, 2010. [Link]

  • Elnagdi, M. H., et al. "Pyrimidine derivatives and related compounds. 4. A route for the synthesis of pyrazolo [3,4-e]-as-triazines, pyrazolo[3,4-d]pyrimidines, and pyrazolo[1,5-c]-as-triazines." The Journal of Organic Chemistry, 1976. [Link]

  • Al-Trawneh, S. A., et al. "Synthesis of new pyrazolo[5,1-c][1][3][6]triazines with antifungal and antibiofilm activities." Chemical Papers, 2019. [Link]

  • Battistutta, R., et al. "Structure-based design, synthesis, and study of pyrazolo[1,5-a][3][4][5]triazine derivatives as potent inhibitors of protein kinase CK2." Bioorganic & Medicinal Chemistry Letters, 2007. [Link]

  • Various Authors. "Pyrazolo[1,5-a][3][4][5]triazine based scaffold as purine analogues with diverse biological activity." ResearchGate, 2018. [Link]

  • Abdelriheem, N. A., et al. "Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety." Chemistry Central Journal, 2017. [Link]

  • Mojzych, M., et al. "Review of the Synthesis and Anticancer Properties of Pyrazolo[4,3-e][1][3][6]triazine Derivatives." ResearchGate, 2020. [Link]

  • Ghorab, M. M., et al. "Design, synthesis and molecular docking of novel pyrazolo[1,5-a][3][4][5]triazine derivatives as CDK2 inhibitors." Archiv der Pharmazie, 2020. [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 4-Chloropyrazolo[1,5-a][1,3,5]triazine

[1][2] Executive Summary & Chemical Profile 4-Chloropyrazolo[1,5-a][1,3,5]triazine is a fused nitrogen-rich heterocyclic scaffold, primarily used as an electrophilic intermediate in the synthesis of kinase inhibitors (e....

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Chemical Profile

4-Chloropyrazolo[1,5-a][1,3,5]triazine is a fused nitrogen-rich heterocyclic scaffold, primarily used as an electrophilic intermediate in the synthesis of kinase inhibitors (e.g., CDK7 inhibitors) and adenosine receptor antagonists.

Its utility in drug discovery stems from the reactivity of the chlorine atom at the C-4 position. This chlorine acts as a "warhead" for Nucleophilic Aromatic Substitution (


). Crucially, this same reactivity dictates its disposal hazard.  The compound is moisture-sensitive and corrosive; improper disposal can lead to delayed exothermic hydrolysis in waste containers or the release of hydrochloric acid (HCl) gas.
Physiochemical Hazard Data
PropertyDataOperational Implication
CAS Number 2598-26-7 (generic scaffold)Use for waste manifesting.
Molecular Formula

Nitrogen-rich; potential energetic concerns on scale-up.
Reactivity High (

active)
Hydrolyzes to 4-hydroxypyrazolo[1,5-a][1,3,5]triazine + HCl.
Physical State Solid (typically off-white)Dust hazard; inhalation risk.
Hazard Codes Skin Corr. 1B, Eye Dam. 1Corrosive. Destroys tissue on contact.

Pre-Disposal Treatment (Quenching Protocol)

Standard operating procedure for quantities >500 mg or high-purity stocks.

The "Why": Direct disposal of reactive chloro-heterocycles into bulk waste drums is risky. Residual moisture in the waste solvent can trigger uncontrolled hydrolysis, generating heat and pressurizing the drum with HCl gas. We must chemically "disarm" the C-Cl bond before disposal.

Protocol A: Controlled Hydrolysis (Quenching)

Objective: Convert the reactive 4-chloro species into the inert 4-hydroxy tautomer (lactam form).

Reagents:

  • Sodium Hydroxide (NaOH) 1M or Saturated Sodium Bicarbonate (

    
    ).
    
  • Solvent: Tetrahydrofuran (THF) or Dichloromethane (DCM).

Step-by-Step Methodology:

  • Dissolution: Dissolve the waste 4-chloropyrazolo[1,5-a][1,3,5]triazine in a minimal amount of THF or DCM.

  • Basification: Slowly add an equal volume of 1M NaOH or sat.

    
    .
    
    • Note: If using

      
      , expect vigorous bubbling (
      
      
      
      evolution) as HCl is neutralized.
  • Agitation: Stir the biphasic mixture for 1-2 hours at room temperature.

    • Mechanism:[1][2] The hydroxide ion attacks the C-4 position, displacing chloride.

  • Validation: Check the pH of the aqueous layer.[3] It should remain basic (pH > 8). If acidic, add more base.

  • Separation:

    • The organic layer now contains the inert organic waste.

    • The aqueous layer contains NaCl and excess base.

Critical Safety Note: Perform this operation in a fume hood. The hydrolysis generates heat.

Waste Segregation & Packaging

Once the material is quenched (or if disposing of small analytical quantities <100 mg), follow this segregation logic.

Waste Stream Classification
ComponentCorrect Waste StreamContainer Type
Solid Waste (Contaminated gloves, paper, pure solid)Solid Hazardous Waste (Trace Halogens)Double-bagged (Polyethylene), labeled "Toxic/Corrosive".
Liquid Waste (Mother liquors, quenched reaction mixtures)Halogenated Organic Solvents HDPE or Glass Carboy. DO NOT USE METAL CANS (Corrosion risk).[1]
Aqueous Waste (From quenching step)Basic Aqueous Waste (Check pH)HDPE Carboy.
Operational Logic: The Disposal Decision Tree

The following diagram illustrates the decision-making process for disposing of this specific compound to ensure safety and compliance.

DisposalWorkflow Start Start: 4-Chloropyrazolo[1,5-a][1,3,5]triazine Waste QuantityCheck Quantity > 500mg? Start->QuantityCheck Quench Perform Chemical Quenching (Protocol A) QuantityCheck->Quench Yes (High Risk) DirectDisp Direct Disposal Permitted QuantityCheck->DirectDisp No (Low Risk) StateCheck Physical State? Quench->StateCheck Post-Quench Organic Layer AqStream Stream: Aqueous Basic Waste (pH > 8) Quench->AqStream Post-Quench Aqueous Layer DirectDisp->StateCheck SolidStream Stream: Solid Hazardous Waste (Trace Halogens) StateCheck->SolidStream Solid/Debris LiqStream Stream: Halogenated Organic Solvents (High BTU Incineration) StateCheck->LiqStream Solution/Liquid

Figure 1: Decision matrix for segregating 4-chloropyrazolo[1,5-a][1,3,5]triazine waste based on quantity and physical state.

Emergency Procedures (Spill Management)

In the event of a spill outside the fume hood:

  • Evacuate & Ventilate: The dust is a respiratory irritant. Clear the immediate area.[4][5]

  • PPE Upgrade: Wear double nitrile gloves , safety goggles, and a P95/N95 respirator (for solids) or organic vapor cartridge (for solutions).

  • Containment:

    • Solid Spill: Do not dry sweep. Cover with wet paper towels (dampened with water) to prevent dust generation, then scoop into a bag.

    • Liquid Spill: Absorb with vermiculite or sand. Do not use combustible materials like sawdust (potential reaction with nitrogen-rich core).

  • Decontamination: Wipe the surface with a 5% Sodium Bicarbonate solution to neutralize any hydrolyzed HCl residues.

References & Authority

  • PubChem. Pyrazolo[1,5-a][1,3,5]triazine Compound Summary. National Library of Medicine. Link

  • Fisher Scientific. Safety Data Sheet: Halogenated Nitrogen Heterocycles. (General Hazard Class Reference). Link

  • National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. Link

  • ECHA (European Chemicals Agency). Registration Dossier: Chloro-triazine derivatives.Link

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloropyrazolo[1,5-a][1,3,5]triazine
Reactant of Route 2
4-Chloropyrazolo[1,5-a][1,3,5]triazine
© Copyright 2026 BenchChem. All Rights Reserved.